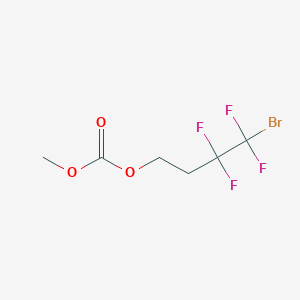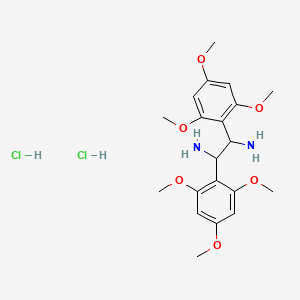
Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is methylated at the fifth carbon atom. This compound plays a crucial role in various biochemical processes, including the synthesis of RNA and DNA, and is involved in cellular energy transfer and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- typically involves the methylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine, followed by the selective methylation of the cytosine base. The protected nucleoside is then deprotected, and the triphosphate group is introduced using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- involves large-scale chemical synthesis using automated synthesizers. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cytosine base.
Substitution: The methyl group on the cytosine base can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various methylated and substituted derivatives of Cytidine 5’-(tetrahydrogen triphosphate), which have distinct biochemical properties and applications .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleotides and nucleic acids.
Biology: Plays a role in the regulation of gene expression and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.
Industry: Used in the production of synthetic RNA and DNA for research and diagnostic purposes
Wirkmechanismus
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- involves its incorporation into RNA and DNA during nucleic acid synthesis. The methylation of the cytosine base affects the stability and function of the nucleic acids, influencing gene expression and cellular processes. The compound also acts as a coenzyme in various biochemical reactions, facilitating the transfer of phosphate groups and energy within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine triphosphate (CTP): The unmodified form of the compound, involved in RNA synthesis.
Uridine triphosphate (UTP): Another nucleoside triphosphate, involved in carbohydrate metabolism.
Adenosine triphosphate (ATP): A key energy carrier in cells, involved in numerous biochemical reactions
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- is unique due to its methylated cytosine base, which imparts distinct biochemical properties. This modification enhances the stability and function of nucleic acids, making it valuable in various research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H18N3O14P3 |
|---|---|
Molekulargewicht |
497.18 g/mol |
IUPAC-Name |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19) |
InChI-Schlüssel |
YIJVOACVHQZMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
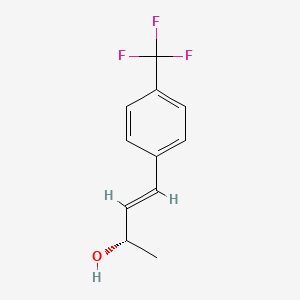
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
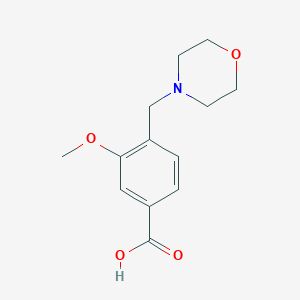

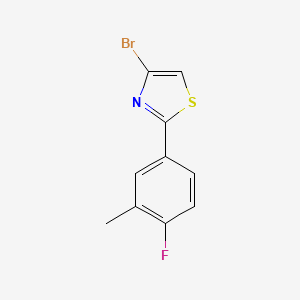


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
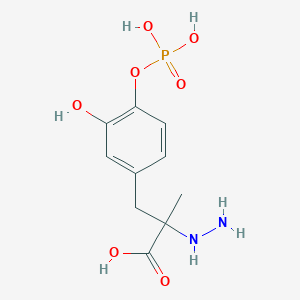
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
